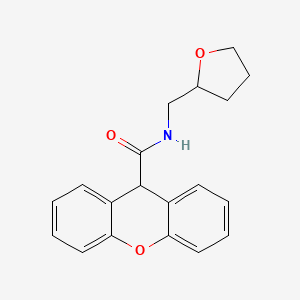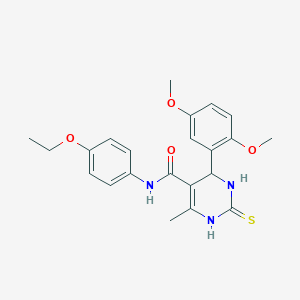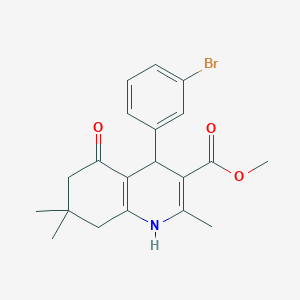
N-(tetrahydro-2-furanylmethyl)-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tetrahydro-2-furanylmethyl)-9H-xanthene-9-carboxamide, commonly known as Xanthatin, is a natural compound found in plants of the Xanthium genus. Xanthatin has been studied extensively for its potential therapeutic properties, including anti-inflammatory, antitumor, and antiviral effects.
Wirkmechanismus
The mechanism of action of Xanthatin is not fully understood. However, studies have suggested that Xanthatin exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway and the MAPK signaling pathway. Xanthatin also induces apoptosis in cancer cells by activating the caspase-dependent pathway and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects
Xanthatin has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Xanthatin also inhibits the activity of COX-2 and iNOS, which are enzymes involved in the production of inflammatory mediators. In addition, Xanthatin induces apoptosis in cancer cells by increasing the levels of reactive oxygen species and activating the caspase-dependent pathway.
Vorteile Und Einschränkungen Für Laborexperimente
Xanthatin has several advantages for lab experiments. It is a natural compound that can be easily extracted from plants. It has been extensively studied for its potential therapeutic properties, making it a promising candidate for further research. However, Xanthatin also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, Xanthatin has not been extensively studied in vivo, so its potential side effects and toxicity are not fully understood.
Zukünftige Richtungen
There are several future directions for research on Xanthatin. One direction is to study its potential therapeutic effects in vivo, particularly in animal models of inflammation and cancer. Another direction is to investigate its potential as a novel antiviral agent. In addition, further research is needed to understand the mechanism of action of Xanthatin and its potential side effects and toxicity.
Conclusion
Xanthatin is a natural compound found in plants of the Xanthium genus that has potential therapeutic properties, including anti-inflammatory, antitumor, and antiviral effects. Its mechanism of action is not fully understood, but it has been shown to inhibit the NF-κB and MAPK signaling pathways and induce apoptosis in cancer cells. Xanthatin has several advantages for lab experiments, including its natural origin and extensive research history. However, further research is needed to understand its potential therapeutic effects in vivo and its potential side effects and toxicity.
Synthesemethoden
Xanthatin can be synthesized from the plant Xanthium strumarium by extracting its dried aerial parts with ethanol or other solvents. The extract is then purified using various chromatographic techniques, including column chromatography, thin-layer chromatography, and high-performance liquid chromatography. The final product is obtained by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Xanthatin has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Xanthatin also has antitumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, Xanthatin has antiviral effects against herpes simplex virus type 1 and type 2.
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-19(20-12-13-6-5-11-22-13)18-14-7-1-3-9-16(14)23-17-10-4-2-8-15(17)18/h1-4,7-10,13,18H,5-6,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIIYHAWLFMQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tetrahydrofuran-2-ylmethyl)-9H-xanthene-9-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(5-iodo-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143181.png)
![N-[2-(diethylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5143188.png)
![3-bromo-N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5143189.png)
![5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5143220.png)
![3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide](/img/structure/B5143233.png)

![5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5143242.png)
![1-(4-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5143243.png)
![4,4'-bis{[(3,4-dimethoxyphenyl)acetyl]amino}-3,3'-biphenyldicarboxylic acid](/img/structure/B5143247.png)
![N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5143256.png)


![N-(2,4-dimethylphenyl)-4-oxo-4-[2-(10H-phenothiazin-10-ylcarbonyl)hydrazino]butanamide](/img/structure/B5143281.png)